L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Brand Name:
Vulcanchem
CAS No.:
579492-83-4
VCID:
VC0005273
InChI:
InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1
Molecular Formula:
C27H48N6O8S
Molecular Weight:
616.8 g/mol
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
CAS No.: 579492-83-4
Inhibitors
VCID: VC0005273
Molecular Formula: C27H48N6O8S
Molecular Weight: 616.8 g/mol
CAS No. | 579492-83-4 |
---|---|
Product Name | L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- |
Molecular Formula | C27H48N6O8S |
Molecular Weight | 616.8 g/mol |
IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 |
Standard InChIKey | GAQGZEPUTWPXOG-SXYSDOLCSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1 |
SMILES | CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
Sequence | PMLKE |
Synonyms | (2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid |
PubChem Compound | 10218792 |
Last Modified | Nov 11 2021 |
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